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Cat. No.: B10764139

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of TM5275
sodium, a potent and orally bioavailable small molecule inhibitor of Plasminogen Activator

Inhibitor-1 (PAI-1). The document synthesizes available preclinical data to detail the selectivity,

mechanism of action, and broader pharmacological profile of TM5275, with a focus on effects

beyond its primary therapeutic target.

Introduction to TM5275 Sodium
TM5275 is a small molecule inhibitor of PAI-1 with a reported IC50 of 6.95 μM[1][2][3]. It has

been investigated for its therapeutic potential as an antithrombotic agent and for its anti-fibrotic

properties in various disease models[4][5]. PAI-1 is a key regulator of the fibrinolytic system,

and its inhibition is a promising strategy for treating thrombotic and fibrotic diseases.

Understanding the selectivity and potential off-target effects of PAI-1 inhibitors like TM5275 is

critical for their development as safe and effective therapeutics.

On-Target Mechanism of Action: PAI-1 Inhibition
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TM5275's primary mechanism of action is the inhibition of PAI-1, a serine protease inhibitor

(serpin). PAI-1 inhibits tissue-type plasminogen activator (tPA) and urokinase-type plasminogen

activator (uPA), thereby preventing the conversion of plasminogen to plasmin and inhibiting

fibrinolysis. Docking studies suggest that TM5275 binds to the strand 4 of the A β-sheet (s4A)

position of PAI-1. This interaction is thought to induce a substrate-like behavior in PAI-1,

preventing the formation of the stable inhibitory complex with plasminogen activators.
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Caption: Mechanism of PAI-1 inhibition by TM5275.
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Selectivity and Off-Target Profile
A key characteristic of TM5275 highlighted in multiple studies is its high selectivity for PAI-1.

Quantitative Data on Selectivity and Potency

Parameter Value Target/System Reference

IC50 6.95 μM PAI-1

Selectivity Up to 100 μM

No interference with

other serpin/serine

protease systems

(e.g., α1-

antitrypsin/trypsin, α2-

antiplasmin/plasmin)

In Vitro Anti-

proliferative IC50
67 μM

ES-2 ovarian cancer

cells

92.5 μM
JHOC-9 ovarian

cancer cells

>100 μM

JHOC-5, SKOV3,

JHOC-7, JHOC-8

ovarian cancer cells

Preclinical studies have shown that TM5275 does not interfere with other serpin/serine

protease systems, including α1-antitrypsin/trypsin and α2-antiplasmin/plasmin, at

concentrations up to 100 μM. This high degree of selectivity suggests a low potential for off-

target effects related to the broader family of serine protease inhibitors. Furthermore, TM5275

does not affect platelet activity, activated partial thromboplastin time, or prothrombin time,

indicating a lack of interference with the coagulation cascade.

Downstream Signaling Effects of PAI-1 Inhibition
While TM5275 is highly selective for PAI-1, its inhibition of this central regulator leads to several

downstream effects on cellular signaling pathways, particularly in the context of fibrosis.
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Attenuation of TGF-β1 Signaling in Hepatic Stellate Cells
In models of liver fibrosis, TM5275 has been shown to attenuate the pro-fibrotic effects of

Transforming Growth Factor-β1 (TGF-β1) on hepatic stellate cells (HSCs). TGF-β1 is a potent

inducer of PAI-1 expression. TM5275 was found to suppress TGF-β1-stimulated proliferation

and fibrogenic activity of HSCs by inhibiting AKT phosphorylation.
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Caption: TM5275's effect on TGF-β1 signaling in HSCs.

Induction of Apoptosis in Cancer Cells
In some cancer cell lines with high PAI-1 expression, TM5275 has been shown to induce

apoptosis. This effect is believed to be a downstream consequence of PAI-1 inhibition. PAI-1

can protect tumor cells from apoptosis, and its inhibition may restore apoptotic pathways. For

instance, in ovarian cancer cells, TM5275 was found to induce G2/M cell cycle arrest and

promote apoptosis. Studies in other cancer cell lines suggest that PAI-1 inhibitors can induce

intrinsic apoptosis, as evidenced by increased caspase 3/7 activity.

Pharmacokinetics and In Vivo Efficacy
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Pharmacokinetic studies in rodents have shown that TM5275 has a favorable profile with oral

bioavailability.

Pharmacokinetic and In Vivo Efficacy Data

Parameter Value Species/Model Reference

Plasma Concentration 17.5 ± 5.2 μM
Rat (after 10 mg/kg

oral dose)

Antithrombotic

Efficacy

Significant reduction

in blood clot weight at

10 and 50 mg/kg

(oral)

Rat thrombosis model

50 mg/kg TM5275

equivalent to 500

mg/kg ticlopidine

Rat thrombosis model

Anti-fibrotic Efficacy
Marked amelioration

of hepatic fibrosis

Rat models of

metabolic syndrome

Anti-tumor Efficacy

Increased tumor cell

apoptosis and

disruptive effect on

tumor vasculature

Mouse xenograft

models (HT1080 and

HCT116)

Experimental Protocols
In Vitro PAI-1 Inhibition Assay
The inhibitory activity of TM5275 on PAI-1 is typically determined using a chromogenic

substrate assay. Recombinant human PAI-1 is incubated with the test compound for a specific

period. Subsequently, a fixed amount of a PAI-1 target protease (e.g., uPA or tPA) is added,

followed by a chromogenic substrate for the protease. The residual protease activity is

measured by monitoring the change in absorbance at a specific wavelength. The IC50 value is

calculated from the dose-response curve.

Cell Viability and Proliferation Assays
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Cell viability can be assessed using assays such as the MTT or WST-8 assay. Cells are

seeded in 96-well plates and treated with various concentrations of TM5275 for a defined

period (e.g., 72 hours). The assay reagent is then added, and the absorbance is measured to

determine the number of viable cells. For proliferation assays, cell numbers can be counted at

different time points after treatment.

In Vivo Thrombosis Models
The antithrombotic effect of TM5275 can be evaluated in various rodent models.

Arteriovenous Shunt Model: An extracorporeal shunt containing a silk thread is placed

between the carotid artery and jugular vein. After a set time, the shunt is removed, and the

thrombus formed on the thread is weighed. TM5275 is administered orally prior to the

procedure.

Ferric Chloride-induced Carotid Artery Thrombosis Model: The carotid artery is exposed, and

a filter paper soaked in ferric chloride is applied to the artery to induce thrombosis. The time

to occlusion is measured.

In Vivo Liver Fibrosis Models
Choline-Deficient L-Amino-Acid-Defined (CDAA) Diet Model: Rats are fed a CDAA diet for

several weeks to induce steatohepatitis and fibrosis. TM5275 is administered orally during

the study period. Liver tissue is then collected for histological analysis (e.g., Sirius Red

staining for collagen) and gene expression analysis.

Porcine Serum-induced Fibrosis in Diabetic Rats: Diabetic rats (e.g., Otsuka Long-Evans

Tokushima Fatty rats) receive intraperitoneal injections of porcine serum to induce liver

fibrosis. TM5275 is administered orally, and its effects on fibrosis are assessed.
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Caption: General experimental workflow for TM5275 evaluation.

Safety and Toxicity Profile
Preclinical studies in rodents and non-human primates (cynomolgus monkeys) have indicated

that TM5275 has a favorable safety profile with low toxicity. No obvious toxicity has been

reported in the liver, kidney, hematopoietic system, central nervous system, or cardiovascular

system. Importantly, TM5275 does not appear to have detrimental effects on hemostatic
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function, which is a common adverse effect of many antithrombotic agents. Specifically, it does

not prolong bleeding time in mice or monkeys.

Conclusion
Based on the available preclinical data, TM5275 sodium is a highly selective inhibitor of PAI-1

with a low propensity for direct off-target effects on other serine protease systems or the

coagulation cascade. Its pharmacological actions appear to be primarily driven by the

downstream consequences of PAI-1 inhibition, such as modulation of the fibrinolytic system,

attenuation of pro-fibrotic signaling pathways like TGF-β1/AKT, and induction of apoptosis in

PAI-1-dependent cancer cells. The favorable safety profile observed in animal models further

supports its high degree of selectivity. For drug development professionals, TM5275 represents

a promising therapeutic candidate where the on-target biology of PAI-1 is the principal driver of

both efficacy and the broader pharmacological profile. Continued investigation in clinical

settings will be necessary to fully elucidate its effects in humans.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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